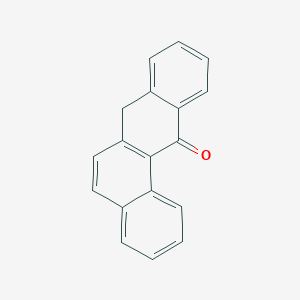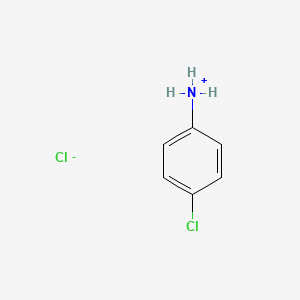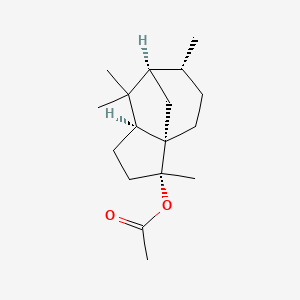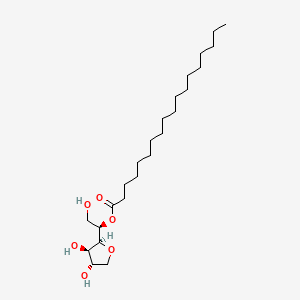
Sorbitan octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan octadecanoate, also known as sorbitan stearate, is a non-ionic surfactant derived from the esterification of sorbitan with stearic acid. It is widely used in various industries due to its emulsifying, stabilizing, and dispersing properties. This compound is particularly valued in the cosmetic, pharmaceutical, and food industries for its ability to enhance the texture and stability of products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sorbitan octadecanoate is synthesized through the esterification of sorbitan with stearic acid. The reaction typically involves heating sorbitan and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150-200°C, to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous esterification process. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan octadecanoate primarily undergoes hydrolysis and saponification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding sorbitan and stearic acid. Saponification, on the other hand, involves the reaction of the ester with a strong base, such as sodium hydroxide, to produce soap (sodium stearate) and sorbitan .
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions, elevated temperatures.
Saponification: Sodium hydroxide, water, elevated temperatures.
Major Products Formed:
Hydrolysis: Sorbitan and stearic acid.
Saponification: Sodium stearate (soap) and sorbitan.
Wissenschaftliche Forschungsanwendungen
Sorbitan octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifying agent in the preparation of emulsions and dispersions.
Biology: Employed in the formulation of cell culture media and as a stabilizer for enzymes and proteins.
Medicine: Utilized in the development of drug delivery systems, particularly in topical formulations for its skin-conditioning properties.
Industry: Widely used in the cosmetic industry for the formulation of creams, lotions, and ointments due to its ability to improve texture and stability
Wirkmechanismus
The mechanism of action of sorbitan octadecanoate is primarily based on its surfactant properties. As an amphiphilic molecule, it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts. This allows it to reduce the surface tension between oil and water, facilitating the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and stability of the membrane .
Vergleich Mit ähnlichen Verbindungen
Sorbitan monostearate: Another ester of sorbitan and stearic acid, used similarly as an emulsifier and stabilizer.
Sorbitan tristearate: A triester of sorbitan and stearic acid, used in food and cosmetic applications for its emulsifying properties.
Polysorbates (e.g., Polysorbate 20, Polysorbate 80): Ethoxylated derivatives of sorbitan esters, widely used as emulsifiers in pharmaceuticals, cosmetics, and food industries.
Uniqueness: Sorbitan octadecanoate is unique in its balance of hydrophilic and lipophilic properties, making it particularly effective in forming stable water-in-oil emulsions. Its non-ionic nature also makes it less likely to interact with other ionic compounds in formulations, providing greater stability and compatibility in various applications .
Eigenschaften
IUPAC Name |
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELHBEBUAREFRB-XWVZOOPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Sodium;1-[4-(1-sulfoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908711.png)
![Dipotassium;1-[4-(1-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908717.png)
![[2-[(1S,2S,4R,8S,9S,11S,13S)-11-acetyloxy-12-fluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B7908728.png)
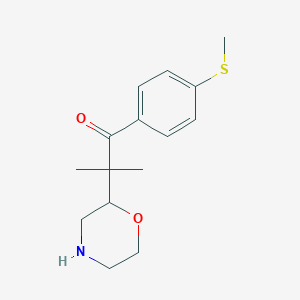
![(3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B7908742.png)
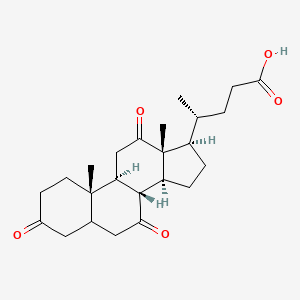
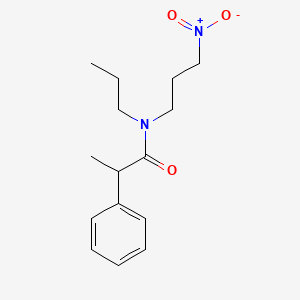
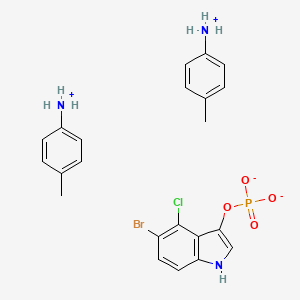
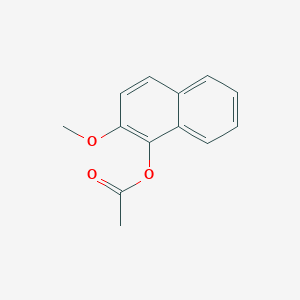
![1-[(2R,5S)-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B7908793.png)
